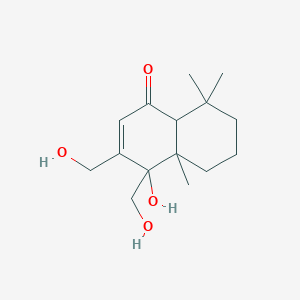
Adenostemmoic acid E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenostemmoic acid E is a natural product with the molecular formula C20H30O7. It is a diterpenoid compound found in plants of the Adenostemma genus, which are known for their medicinal properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenostemmoic acid E typically involves the extraction from natural sources, particularly from plants of the Adenostemma genus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Adenostemmoic acid E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may have different biological activities and properties .
Applications De Recherche Scientifique
Adenostemmoic acid E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of Adenostemmoic acid E involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and proteins involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through pathways such as the NF-E2-related factor-2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .
Comparaison Avec Des Composés Similaires
Adenostemmoic acid E can be compared with other similar compounds, such as:
Adenostemmoic acid B: Another diterpenoid from the Adenostemma genus with similar biological activities.
Kaurenoic acid: A related compound with anti-inflammatory and anticancer properties.
11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: A kaurenoic acid derivative with potent biological activities.
This compound stands out due to its unique chemical structure and specific biological activities, making it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H30O7 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25) |
Clé InChI |
DPPVSQWFKIAOLU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
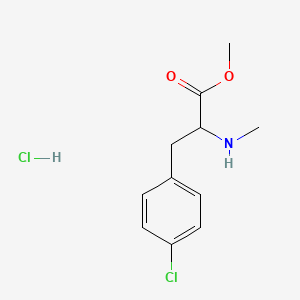
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
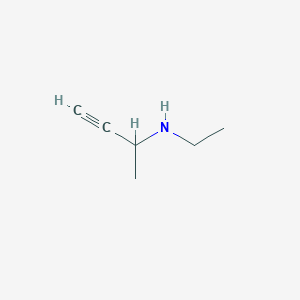
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
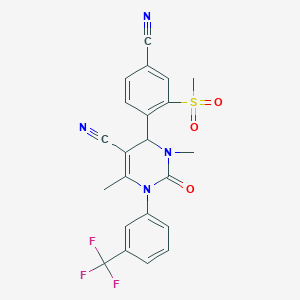
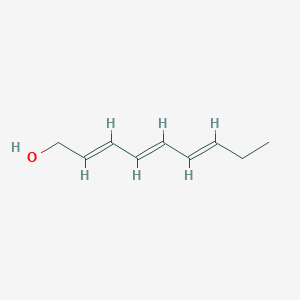

![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
